1-[(3-Bromophenyl)methyl]azetidin-3-ol
Overview
Description
“1-[(3-Bromophenyl)methyl]azetidin-3-ol” is a chemical compound with the CAS Number: 1779983-71-9 . It has a molecular weight of 228.09 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI Code for “1-[(3-Bromophenyl)methyl]azetidin-3-ol” is1S/C9H10BrNO/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“1-[(3-Bromophenyl)methyl]azetidin-3-ol” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 228.09 .Scientific Research Applications
Chemistry and Reactivity
- Ring Opening Reactions : The ring opening of azetidinols, such as 1-[(3-Bromophenyl)methyl]azetidin-3-ol, demonstrates significant regioselectivity and stereoselectivity. The process involves nucleophilic ring opening of azetidinium ions, important in synthetic organic chemistry (Higgins et al., 1994).
Structural Analysis
- Crystal Structure Analysis : Research on the crystal and molecular structure of related azetidinol compounds, like 1-(Diphenylmethyl)azetidin-3-ol, provides insights into their spatial arrangement, crucial for understanding their chemical behavior (Ramakumar et al., 1977).
Synthesis and Applications
Novel Synthesis Methods : Research on the reactivity of related N-(omega-haloalkyl)-beta-lactams with lithium aluminium hydride has led to novel synthesis methods of azetidinol derivatives, expanding the toolbox for organic synthesis (D’hooghe et al., 2008).
Development of Optimized Synthesis Processes : There's significant research in developing optimized processes for synthesizing azetidin-3-ols, demonstrating the commercial and industrial relevance of these compounds (Reddy et al., 2011).
Biological and Pharmacological Research : Although detailed biological applications of 1-[(3-Bromophenyl)methyl]azetidin-3-ol specifically are not prominent, related compounds have been studied for their potential in cancer therapy and as tubulin-targeting agents, indicating a broader scope of biological research in this chemical class (Greene et al., 2016), (Olazarán et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSPQILBBSPFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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